molecular formula C13H17Cl2N3O2 B2926352 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride CAS No. 1909311-88-1

2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride

Cat. No.: B2926352
CAS No.: 1909311-88-1
M. Wt: 318.2
InChI Key: SCNRRRBLLZUJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride is a high-purity organic compound supplied for research and development purposes. This dihydrochloride salt has a molecular formula of C 13 H 17 Cl 2 N 3 O 2 and a molecular weight of 318.20 g/mol . It features a pyrazole heterocycle, a benzylamino group, and an acetic acid moiety, making it a versatile building block for chemical synthesis and a candidate for exploring structure-activity relationships in medicinal chemistry . Pyrazole-containing scaffolds are of significant interest in pharmaceutical research for the development of novel bioactive molecules . Recent scientific literature highlights that synthetic pyrazole compounds are actively investigated for their potential as antibacterial agents and antibiotic adjuvants, particularly against multidrug-resistant Gram-negative pathogens such as Acinetobacter baumannii . Researchers utilize this compound and its analogs as key intermediates in organic synthesis and for constructing more complex molecular architectures. This product is intended for laboratory research use only and is not classified or approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and refer to the material safety data sheet (SDS) for detailed handling and storage information.

Properties

IUPAC Name

2-(benzylamino)-2-(2-methylpyrazol-3-yl)acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.2ClH/c1-16-11(7-8-15-16)12(13(17)18)14-9-10-5-3-2-4-6-10;;/h2-8,12,14H,9H2,1H3,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNRRRBLLZUJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C(=O)O)NCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride typically involves multi-step organic reactions. One of the common synthetic routes includes:

  • Starting from 1-methyl-1H-pyrazole, which undergoes nitration.

  • The resulting nitro compound is reduced to the corresponding amine.

  • This intermediate is then reacted with benzyl chloride in the presence of a base to form the benzylamino derivative.

  • Finally, the benzylamino derivative is reacted with bromoacetic acid under basic conditions, followed by treatment with hydrochloric acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is usually scaled up by optimizing reaction conditions, such as temperature, pressure, solvent selection, and purification methods to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride can undergo a variety of chemical reactions, including:

  • Oxidation: Conversion into corresponding acids or ketones.

  • Reduction: Reduction of any nitro or imino groups present.

  • Substitution: Reactions with electrophiles or nucleophiles, leading to functional group modifications.

Common Reagents and Conditions

  • Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: Benzyl chloride (C6H5CH2Cl) under basic conditions like sodium hydroxide (NaOH).

Major Products Formed

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Amines, alcohols.

  • Substitution: Various benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it can act as a model compound for studying biochemical pathways and enzymatic reactions.

Medicine

In medicine, its derivatives are explored for potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In industrial applications, the compound is utilized in the development of new materials, including polymers and specialty chemicals.

Mechanism of Action

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride exerts its effects through interactions with specific molecular targets. The mechanism of action often involves:

  • Binding to enzymes or receptors, modulating their activity.

  • Altering biochemical pathways by acting as a substrate or inhibitor.

  • Engaging in specific reactions due to its structural properties, impacting cellular processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Features
2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride Not provided C₁₃H₁₆Cl₂N₃O₂ Benzylamino, pyrazole, dihydrochloride salt
2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride 1803562-91-5 C₉H₁₅Cl₂N₃O₂ Dimethylamino, imidazole, dihydrochloride salt
2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride 1909312-96-4 C₆H₁₀Cl₂N₃O₂ Unsubstituted amino, pyrazole, dihydrochloride salt
Levocetirizine dihydrochloride 130018-87-0 C₂₁H₂₅Cl₃N₂O₃ Piperazine, chlorophenyl, ethoxyacetic acid, dihydrochloride salt

Research Findings and Implications

Solubility Enhancement : Dihydrochloride salts (e.g., levocetirizine) are widely used to improve solubility, a feature likely shared by the target compound .

Pyrazole vs. Imidazole: Pyrazole’s adjacent nitrogen atoms may confer unique electronic properties, influencing receptor binding compared to imidazole .

Pharmacological Potential: Structural similarities to antihistamines (e.g., cetirizine) suggest possible applications in allergy or inflammation, though further studies are needed .

Biological Activity

2-(Benzylamino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid dihydrochloride, with the molecular formula C13H16Cl2N3O2C_{13}H_{16}Cl_2N_3O_2 and a molecular weight of approximately 318.20 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a benzylamino group and a pyrazole moiety, which has been associated with various pharmacological effects.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Property Value
Molecular FormulaC₁₃H₁₆Cl₂N₃O₂
Molecular Weight318.20 g/mol
CAS Number1955498-17-5

The presence of hydrochloride ions enhances its solubility in aqueous environments, which is crucial for biological activity and drug formulation.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Anti-inflammatory : The pyrazole ring is known for its anti-inflammatory properties, making this compound a candidate for further investigation in treating inflammatory diseases.
  • Analgesic : Preliminary studies suggest potential pain-relieving effects, which warrant further exploration.
  • Antimicrobial : Structural analogs have shown promising results against various bacterial strains, indicating potential antimicrobial activity.

The biological activity of this compound may involve interactions with specific biological targets such as enzymes or receptors involved in pain and inflammation pathways. For instance, the pyrazole nucleus has been recognized for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to this compound:

  • Anti-inflammatory Activity :
    • A study demonstrated that derivatives of pyrazole exhibited significant anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models .
  • Antimicrobial Activity :
    • Research on similar pyrazole compounds showed high activity against E. coli, S. aureus, and Pseudomonas aeruginosa, suggesting that modifications to the pyrazole structure can enhance antibacterial properties .
  • Analgesic Effects :
    • Functional assays indicated that certain pyrazole derivatives could modulate pain pathways effectively, showing promise as analgesic agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound Name CAS Number Notable Activities
2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid121553693Simpler structure; lacks benzyl group
2-(Benzylamino)-2-(1H-pyrazol-4-yl)acetic acid1955498-17-5Different pyrazole position; varied activity
3-Benzylamino-3-(1-methylpyrazol-4-yl)propanoic acidNot specifiedSimilar amine structure; different backbone

This table illustrates how variations in structure influence biological activities, emphasizing the importance of specific functional groups in determining pharmacological effects.

Q & A

Q. What are the standard synthetic routes for this compound, and which reaction parameters require optimization?

A common approach involves refluxing precursors in acetic acid with catalysts like sodium acetate, adapted from indole derivative synthesis methods . Key parameters include reaction time (3–5 hours), temperature (reflux conditions), and molar ratios of reagents. Optimization can employ statistical design of experiments (DoE) to minimize trials while evaluating variables like solvent volume, catalyst concentration, and stoichiometry .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

Single-crystal X-ray diffraction (as in tetrazolium chloride studies) confirms stereochemistry and hydrogen bonding . Complementary techniques include NMR (for proton environments), mass spectrometry (for molecular weight validation), and IR spectroscopy (functional group analysis). For dihydrochloride salts, elemental analysis ensures stoichiometric chloride content .

Q. How are common impurities identified during synthesis, and what purification strategies are recommended?

Impurities like unreacted intermediates or byproducts are detected via HPLC or LC-MS. Recrystallization from DMF/acetic acid mixtures effectively removes polar impurities, while column chromatography resolves non-polar contaminants . Residual solvents (e.g., acetic acid) are quantified using GC-MS, adhering to pharmacopeial limits .

Q. What analytical techniques quantify this compound in complex matrices?

Reverse-phase HPLC with UV detection is standard. Buffer systems (e.g., ammonium acetate pH 6.5) enhance peak resolution . For biological matrices, LC-MS/MS provides sensitivity, with deuterated internal standards correcting for matrix effects .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthesis design?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding experimental conditions. The ICReDD framework integrates computational predictions with high-throughput screening to prioritize viable reaction pathways, reducing trial-and-error approaches .

Q. What statistical DoE strategies optimize yield and purity in scaled-up synthesis?

Fractional factorial designs screen critical variables (e.g., pH, temperature), while response surface methodology (RSM) models nonlinear interactions. Central composite designs balance efficiency and accuracy, enabling multi-objective optimization (e.g., maximizing yield while minimizing byproducts) .

Q. How are contradictions between computational predictions and experimental outcomes resolved?

Discrepancies arise from approximations in computational models (e.g., solvent effects). Iterative feedback loops validate simulations with experimental data, refining parameters like solvation energy or entropy. Sensitivity analysis identifies variables requiring recalibration (e.g., catalyst loading) .

Q. What reactor design considerations ensure efficient mass/heat transfer for continuous synthesis?

Tubular reactors with static mixers enhance laminar flow, while membrane technologies (e.g., nanofiltration) enable in-situ product separation. Computational fluid dynamics (CFD) simulates mixing efficiency, and microreactors mitigate exothermic risks in dihydrochloride formation .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. Lyophilization improves long-term stability by reducing hydrolytic decomposition. UV-light exposure tests require amber glassware to prevent photodegradation .

Q. What comparative methodologies evaluate bioactivity against structural analogs?

Structure-activity relationship (SAR) studies compare substituent effects (e.g., pyrazole vs. imidazole rings). In vitro assays (e.g., enzyme inhibition) paired with molecular docking highlight key pharmacophore interactions. Meta-analysis of existing data identifies trends in solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.